N-(2,6-difluorobenzyl)-2-(1H-indol-1-yl)acetamide
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Description
N-(2,6-difluorobenzyl)-2-(1H-indol-1-yl)acetamide, also known as DIBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIBA has been found to have a wide range of biochemical and physiological effects, making it a promising compound for use in various research studies.
Scientific Research Applications
For further research and a deeper understanding of compounds with potential pharmacological or environmental significance, the following references from the search might be of interest, although they do not directly relate to the compound :
Kennedy, G. (2001). Biological Effects of Acetamide, Formamide, and Their Mono and Dimethyl Derivatives: An Update. Critical Reviews in Toxicology, 31, 139-222. Read more.
Haman, C., Dauchy, X., Rosin, C., & Munoz, J. (2015). Occurrence, fate, and behavior of parabens in aquatic environments: a review. Water Research, 68, 1-11. Read more.
Brogden, R. N., & Clissold, S. (1989). Flutamide. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in advanced prostatic cancer. Drugs, 38(2), 185-203. Read more.
properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-indol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O/c18-14-5-3-6-15(19)13(14)10-20-17(22)11-21-9-8-12-4-1-2-7-16(12)21/h1-9H,10-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFIXFRYTSVNCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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